N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H23ClN6O and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring, which is present in en300-26676563, have been reported to exhibit multidirectional biological activity .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been reported to affect various biochemical pathways due to their multidirectional biological activity .
Pharmacokinetics
In silico pharmacokinetic studies have been performed on similar compounds, indicating that they possess a favorable profile .
Result of Action
Similar compounds have shown effective cytotoxic activity against various cancer cell lines .
Action Environment
The stability of similar compounds under acidic or basic hydrolysis, as well as oxidizing and reducing conditions, has been reported .
Biochemical Analysis
Biochemical Properties
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The triazole ring in the compound can bind to a variety of enzymes and receptors, showing versatile biological activities . The indolizine moiety may contribute to the compound’s ability to interact with specific proteins and enzymes, potentially influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring can form stable complexes with enzymes and receptors, potentially inhibiting or activating their functions . The indolizine moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
Properties
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O.ClH/c20-11-15-13-25(23-22-15)16-5-3-4-14(10-16)12-21-19(26)17-7-9-24-8-2-1-6-18(17)24;/h3-5,7,9-10,13H,1-2,6,8,11-12,20H2,(H,21,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPBHVFPGAJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.